4-Bromo-2-fluoro-N-methylbenzamide
Overview
Description
4-Bromo-2-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H7BrFNO. It has an average mass of 232.050 Da and a monoisotopic mass of 230.969498 Da . It is an intermediate in the synthesis of MDV 3100 (M199800), an androgen-receptor antagonist .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-fluoro-N-methylbenzamide consists of 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 nitrogen atom . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .Physical And Chemical Properties Analysis
4-Bromo-2-fluoro-N-methylbenzamide has a density of 1.5±0.1 g/cm3, a boiling point of 284.8±30.0 °C at 760 mmHg, and a flash point of 126.1±24.6 °C . It has a molar refractivity of 47.6±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 150.2±3.0 cm3 .Scientific Research Applications
1. Catalysis and Organic Synthesis
- Iron-Catalyzed Fluorination : A study by Groendyke, AbuSalim, and Cook (2016) described a mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron, demonstrating broad substrate scope and functional group tolerance without noble metal additives. This process involves fluorine transfer to provide the corresponding fluorides in high yield, suggesting applications in catalysis and organic synthesis (Groendyke, AbuSalim, & Cook, 2016).
2. Pharmaceutical Research
- Discovery of Antipsychotic-like Effects : Satoh et al. (2009) identified a compound, 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, as a potent mGluR1 antagonist with antipsychotic-like effects in animal models. This compound also demonstrated potential for development as a PET tracer, aiding in the elucidation of mGluR1 functions in humans (Satoh et al., 2009).
3. Diagnostic Imaging
- PET Ligand Development for Brain Imaging : The synthesis of 4-[(18)F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, a new PET ligand for imaging metabotropic glutamate receptor subtype 1 in the brain, was discussed in a study by Yamasaki et al. (2011). This compound showed promising results for in vivo evaluation of mGluR1 (Yamasaki et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-fluoro-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJCFNRLEJHPTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640781 | |
Record name | 4-Bromo-2-fluoro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-N-methylbenzamide | |
CAS RN |
749927-69-3 | |
Record name | 4-Bromo-2-fluoro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-fluoro-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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